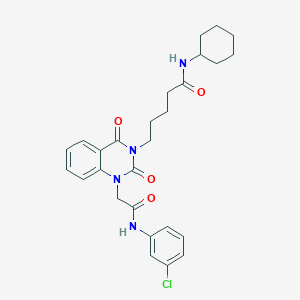

![molecular formula C20H23N3O4S B2498462 2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰]氨基}-4,5-二甲基噻吩-3-羧酸甲酯 CAS No. 909009-06-9](/img/structure/B2498462.png)

2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰]氨基}-4,5-二甲基噻吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic heterocyclic frameworks. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids. The structural confirmation of these compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, is achieved via X-ray structural analysis, showcasing the intricacies of their molecular framework (Rudenko et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides deep insights into the arrangement of atoms within a compound. For closely related molecules, the structure features a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, indicating the presence of intra- and intermolecular N-H···O hydrogen bonds that stabilize the crystal structure. This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the compound often highlight its reactivity towards various reagents, leading to the formation of diverse functionalized derivatives. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with specific reagents leads to polyfunctionalized quinolines, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Tominaga et al., 1994).

科学研究应用

抗菌性能

包括该化合物在内的咪唑衍生物表现出显著的抗菌潜力。 研究人员已经合成了类似结构并评估了其对细菌如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓性链球菌的功效 。该化合物的独特分子特征可能有助于其抗菌活性。

抗癌研究

鉴于人们对新型抗癌药物的兴趣日益浓厚,咪唑类化合物已被探索。虽然针对该化合物的具体研究有限,但其结构特征表明它具有进一步研究的潜力。 研究人员发现咪唑衍生物具有抗肿瘤特性,使其成为癌症治疗的有希望候选者 .

药物开发

咪唑在药物开发中是一种重要的合成子。 含有 1,3-二唑环的市售药物包括抗组胺药(克利米唑、阿斯咪唑)、抗溃疡药(奥美拉唑、泮托拉唑)和抗原生动物药(替硝唑、奥硝唑) 。我们化合物的独特取代模式可以激发新的药物设计。

作用机制

Target of action

The compound contains a quinoxaline moiety, which is found in many biologically active compounds . Quinoxaline derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, some quinoxaline derivatives are known to interact with DNA or RNA, inhibiting the synthesis of nucleic acids and proteins .

Biochemical pathways

Again, this would depend on the specific targets of the compound. Quinoxaline derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets cancer cells, the result might be inhibition of cell proliferation or induction of apoptosis .

属性

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-9-6-13-14(7-10(9)2)22-18(25)15(21-13)8-16(24)23-19-17(20(26)27-5)11(3)12(4)28-19/h6-7,15,21H,8H2,1-5H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGPBJYTMFWQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)